8-Ethyl-3,8-diazabicyclo[3.2.1]octane

Catalog No.
S14048582
CAS No.
M.F
C8H16N2
M. Wt
140.23 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
8-Ethyl-3,8-diazabicyclo[3.2.1]octane

Product Name

8-Ethyl-3,8-diazabicyclo[3.2.1]octane

IUPAC Name

8-ethyl-3,8-diazabicyclo[3.2.1]octane

Molecular Formula

C8H16N2

Molecular Weight

140.23 g/mol

InChI

InChI=1S/C8H16N2/c1-2-10-7-3-4-8(10)6-9-5-7/h7-9H,2-6H2,1H3

InChI Key

ALGGPCBCKOVRKZ-UHFFFAOYSA-N

Canonical SMILES

CCN1C2CCC1CNC2

8-Ethyl-3,8-diazabicyclo[3.2.1]octane is a bicyclic compound that belongs to the class of diazabicyclo compounds, which are characterized by their unique bicyclic structure containing two nitrogen atoms. This compound is derived from the 8-azabicyclo[3.2.1]octane scaffold, a core structure often associated with tropane alkaloids, known for their diverse biological activities and potential therapeutic applications. The molecular formula of 8-Ethyl-3,8-diazabicyclo[3.2.1]octane is C8H14N2C_8H_{14}N_2, and it is often encountered in its dihydrochloride salt form, enhancing its solubility and stability in various applications .

  • Oxidation: This compound can be oxidized to produce various oxidized derivatives, modifying its functional groups and properties.
  • Reduction: Reduction reactions can yield different reduced forms of the compound, altering its reactivity.
  • Substitution: The compound is capable of participating in nucleophilic substitution reactions, where one functional group is replaced by another.

Common reagents involved in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. The reaction conditions typically require controlled temperatures and specific solvents to achieve desired outcomes.

The biological activity of 8-Ethyl-3,8-diazabicyclo[3.2.1]octane has been a subject of research due to its potential interactions with various biological targets. Compounds with similar scaffolds have shown promising results in modulating enzyme activity and receptor interactions, which may lead to therapeutic effects such as analgesia or anti-inflammatory responses. Additionally, some studies suggest that this compound may exhibit nematicidal properties, indicating its potential use in agricultural applications .

The synthesis of 8-Ethyl-3,8-diazabicyclo[3.2.1]octane typically involves several steps:

  • Starting Materials: Acyclic precursors containing necessary stereochemical information are utilized to ensure stereoselective formation of the bicyclic structure.
  • Key Reactions: Key synthetic transformations include reduction and cyclization processes involving nitroenamine intermediates.
  • Scalability: Recent advancements have focused on developing scalable synthesis methods that enhance yield and purity while reducing reaction times and costs .

Research has highlighted various synthetic routes, including the use of pyroglutamic acid as a precursor in the synthesis of this compound.

8-Ethyl-3,8-diazabicyclo[3.2.1]octane has several applications across different fields:

  • Pharmaceuticals: It serves as a building block for synthesizing novel therapeutic agents targeting specific biological pathways.
  • Chemical Research: The compound is utilized in studies exploring enzyme interactions and receptor binding mechanisms.
  • Agriculture: Its potential nematicidal activity suggests applications in pest control within agricultural practices .

Interaction studies involving 8-Ethyl-3,8-diazabicyclo[3.2.1]octane have revealed insights into its biochemical mechanisms:

  • Enzyme Interactions: The compound may act as an inhibitor or activator of specific enzymes involved in metabolic pathways.
  • Cellular Effects: It influences cellular signaling pathways and gene expression, potentially altering metabolic processes within cells.
  • Mechanism of Action: The binding affinity of this compound to various biomolecules allows it to modulate their activities significantly, leading to observed biological effects .

Several compounds share structural similarities with 8-Ethyl-3,8-diazabicyclo[3.2.1]octane, each exhibiting unique properties:

Compound NameStructural FeaturesUnique Properties
3-Azabicyclo[3.2.2]nonaneSimilar bicyclic structureDifferent chemical reactivity
8-Azabicyclo[3.2.1]octaneCore structure similar to 8-Ethyl variantUsed in synthesizing tropane alkaloids
3-Cyclobutyl-8-ethyl-3,8-diazabicyclo[3.2.1]octaneContains a cyclobutyl substituentAltered pharmacological profile

The uniqueness of 8-Ethyl-3,8-diazabicyclo[3.2.1]octane lies in its specific functional groups and stereochemistry, which impart distinct chemical and biological characteristics compared to its analogs. .

The construction of the bicyclic core of 8-ethyl-3,8-diazabicyclo[3.2.1]octane demands precise stereochemical control, particularly at the C3 and C8 positions. Rhodium-catalyzed asymmetric hydrogenation has emerged as a cornerstone methodology for introducing chirality into DBO frameworks. For instance, a Rh-(R)-DTBM-SegPhos complex enables the enantioselective reduction of α,β-unsaturated ester intermediates, achieving enantiomeric excess (ee) values exceeding 99%. This approach circumvents traditional resolution steps, streamlining the synthesis of enantiopure precursors required for subsequent functionalization.

Flow chemistry further enhances the scalability of asymmetric hydrogenation. Continuous-flow systems reduce reaction times from hours to minutes while maintaining stereochemical fidelity, as demonstrated in the synthesis of avibactam intermediates. By integrating immobilized Rh catalysts into microreactors, researchers achieve consistent product quality and reduced catalyst loading, critical for large-scale production.

Table 1: Key Parameters in Rh-Catalyzed Asymmetric Hydrogenation

SubstrateCatalyst SystemTemperature (°C)Pressure (bar)ee (%)Yield (%)
α,β-Unsaturated EsterRh-(R)-DTBM-SegPhos25109995
Enamine DerivativeRh-(S)-BINAP30159790

XLogP3

0.6

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

1

Exact Mass

140.131348519 g/mol

Monoisotopic Mass

140.131348519 g/mol

Heavy Atom Count

10

Dates

Last modified: 08-10-2024

Explore Compound Types